molecular formula C5H3BrClNO4S2 B2709877 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride CAS No. 82834-49-9

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride

Cat. No.: B2709877
CAS No.: 82834-49-9
M. Wt: 320.56
InChI Key: SLEAGFZMVSKREG-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is a heterocyclic compound that contains a thiophene ring substituted with bromine, methyl, nitro, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-methylthiophene, followed by nitration to introduce the nitro group. The sulfonyl chloride group is then introduced through sulfonation and subsequent chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom, a nitro group, and a sulfonyl chloride group. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with nitro and sulfonyl groups often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of nitro groups to reactive intermediates that can damage bacterial DNA. For instance, studies have shown that similar nitro-containing compounds can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM) Activity
Escherichia coli0.21Potent inhibition
Pseudomonas aeruginosa0.21Potent inhibition
Candida albicans0.50Moderate inhibition

The above table summarizes the minimum inhibitory concentrations (MIC) for selected microorganisms against this compound, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that similar thiophene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Study:
In a recent study, a series of thiophene derivatives were tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

This data highlights the compound's potential role in cancer therapy .

The proposed mechanism of action for this compound involves:

  • DNA Interaction: The reduction of the nitro group leads to the formation of reactive intermediates that can covalently bind to DNA, causing strand breaks.
  • Reactive Oxygen Species (ROS) Production: Similar compounds have been shown to generate ROS, contributing to oxidative stress in microbial and cancer cells.
  • Enzyme Inhibition: The sulfonyl chloride moiety may interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes.

Properties

IUPAC Name

5-bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO4S2/c1-2-4(14(7,11)12)3(8(9)10)5(6)13-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEAGFZMVSKREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)Br)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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